Estriol 3-sulfate

Catalog No.
S582766
CAS No.
481-95-8
M.F
C18H24O6S
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estriol 3-sulfate

CAS Number

481-95-8

Product Name

Estriol 3-sulfate

IUPAC Name

[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate

Molecular Formula

C18H24O6S

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C18H24O6S/c1-18-7-6-13-12-5-3-11(24-25(21,22)23)8-10(12)2-4-14(13)15(18)9-16(19)17(18)20/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23)/t13-,14-,15+,16-,17+,18+/m1/s1

InChI Key

ZORQMBLUMWNJEQ-ZXXIGWHRSA-N

SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Synonyms

16 alpha-hydroxyestradiol 3-sulfate, estriol 3-sulfate, estriol 3-sulfate, monopotassium salt, estriol 3-sulfate, monosodium salt

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O
  • Abundance in Pregnancy

    E3S is the most abundant estrogen during pregnancy []. Researchers are interested in understanding its role in fetal development and maternal health [].

  • Presence in Breast Cyst Fluid

    E3S is found in high concentrations in the fluid of breast cysts [, ]. Breast cysts are common, benign lumps in the breast. Researchers are trying to understand how E3S levels relate to different types of breast cysts and if they can be used as a diagnostic tool [, ].

  • Potential Effects on Breast Cancer Cells

    Some studies have looked at the effects of E3S on breast cancer cells. These studies suggest that E3S may be able to influence the growth of breast cancer cells, but more research is needed [].

Estriol 3-sulfate is a conjugated metabolite of estriol, a naturally occurring estrogen primarily produced during pregnancy. Estriol itself is synthesized from dehydroepiandrosterone sulfate and is recognized for its role in maintaining pregnancy and preparing the body for childbirth. Estriol 3-sulfate is formed through the sulfation of estriol in the liver and subsequently excreted via urine, exhibiting significantly higher water solubility compared to its parent compound, estriol. This compound plays a crucial role in the metabolism of estrogens and is involved in various physiological processes during pregnancy .

E3S itself likely has minimal hormonal activity due to the bulky sulfate group attached to the crucial C3 position []. However, it acts as a reservoir for estriol, and its deconjugation in the kidneys allows for the release of biologically active estriol []. During pregnancy, estriol contributes to fetal development and uterine preparation for childbirth [].

, primarily involving sulfation and glucuronidation. The primary reaction leading to its formation involves the transfer of a sulfate group from adenosine triphosphate (ATP) to estriol, catalyzed by sulfotransferase enzymes. This process enhances the solubility of estriol, facilitating its excretion from the body. Estriol 3-sulfate can also undergo further metabolism to form estriol 3-sulfate 16-glucuronide, which involves the addition of glucuronic acid, a reaction mediated by UDP-glucuronosyltransferases .

Estriol 3-sulfate exhibits biological activity as a weak estrogenic compound. It interacts with estrogen receptors, albeit with lower affinity compared to more potent estrogens like estradiol. This interaction influences various physiological processes, including uterine growth and maintenance during pregnancy. Elevated levels of estriol 3-sulfate are typically observed during pregnancy, reflecting its role in fetal development and maternal health. Its levels can serve as biomarkers for assessing placental function and fetal well-being .

The synthesis of estriol 3-sulfate occurs naturally in the human body through enzymatic processes. The primary method involves:

  • Sulfation: Estriol is sulfated by sulfotransferase enzymes in the liver, using sulfate donors such as adenosine triphosphate.
  • Glucuronidation: Estriol 3-sulfate may further undergo glucuronidation to form estriol 3-sulfate 16-glucuronide, enhancing its solubility and facilitating renal excretion.

In laboratory settings, synthetic methods may involve

Estriol 3-sulfate has several applications in medicine and research:

  • Hormone Replacement Therapy: It may be used in formulations aimed at alleviating menopausal symptoms due to its estrogenic properties.
  • Pregnancy Monitoring: Levels of estriol 3-sulfate are monitored as indicators of fetal health and placental function during pregnancy.
  • Research: It serves as a subject of study in pharmacology and endocrinology to understand estrogen metabolism and its effects on human health .

Studies have shown that estriol 3-sulfate interacts with various biological systems:

  • Estrogen Receptors: It binds to estrogen receptors, influencing gene expression related to reproductive functions.
  • Drug Interactions: Estriol 3-sulfate may interact with other medications metabolized by similar pathways, affecting their efficacy or safety profiles.
  • Metabolic Pathways: Research indicates that it can influence metabolic pathways involving other steroid hormones, highlighting its role in hormonal balance .

Estriol 3-sulfate shares structural similarities with other estrogenic compounds but is unique in its specific metabolic pathway and biological activity. Here are some similar compounds:

Compound NameStructure TypeBiological ActivityUnique Features
EstradiolNatural estrogenPotent estrogenic effectsHigher affinity for estrogen receptors
EstroneNatural estrogenModerate estrogenic effectsPrecursor to estradiol
EstriolNatural estrogenWeak estrogenic effectsPredominantly produced during pregnancy
Dehydroepiandrosterone sulfatePrecursor steroidWeak androgenic effectsSource for various estrogens
Estrone sulfateConjugated metaboliteModerate estrogenic effectsSulfated form of estrone

Estriol 3-sulfate is distinct due to its specific formation from estriol and its predominant role during pregnancy, making it an essential biomarker for maternal-fetal health .

XLogP3

1.9

Related CAS

5150-64-1 (mono-Na salt)
71324-21-5 (mono-K salt)

Dates

Last modified: 08-15-2023

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